molecular formula C11H15Br3ClNO B2375159 2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene hydrochloride CAS No. 1311314-58-5

2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene hydrochloride

Cat. No.: B2375159
CAS No.: 1311314-58-5
M. Wt: 452.41
InChI Key: HANKKHGUOLHWGL-UHFFFAOYSA-N
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Description

Chemical Classification and Systematic Nomenclature

2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene hydrochloride belongs to the chemical class of halogenated aromatic ethers, specifically categorized as a tribrominated phenyl ether derivative with primary amine functionality. The compound exhibits multiple functional group classifications, including aromatic halide, alkyl ether, primary amine, and hydrochloride salt characteristics. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound's systematic name is 5-(2,4,6-tribromophenoxy)pentan-2-amine hydrochloride.

The molecular formula of this compound is C₁₁H₁₅Br₃ClNO, with a molecular weight of 452.41 grams per mole. The structural architecture consists of a benzene ring bearing three bromine substituents at the 2, 4, and 6 positions, connected through an ether linkage to a five-carbon aliphatic chain terminating in a primary amine group at the 2-position of the pentyl chain. The hydrochloride salt formation occurs through protonation of the primary amine nitrogen, creating an ammonium chloride functionality that enhances water solubility and stability characteristics.

The compound's Chemical Abstracts Service registry number is 1311314-58-5, with the parent compound (free base) designated as PubChem Compound Identification 54592775. Alternative systematic nomenclature includes this compound and 5-(2,4,6-tribromophenoxy)pentan-2-amine hydrochloride, reflecting different approaches to describing the molecular connectivity.

Chemical Property Value
Molecular Formula C₁₁H₁₅Br₃ClNO
Molecular Weight 452.41 g/mol
Chemical Abstracts Service Number 1311314-58-5
PubChem Compound Identification 54592774
MDL Number MFCD18785461

The International Chemical Identifier string for this compound is InChI=1S/C11H14Br3NO.ClH/c1-7(15)3-2-4-16-11-9(13)5-8(12)6-10(11)14;/h5-7H,2-4,15H2,1H3;1H, providing a standardized representation of molecular connectivity. The Simplified Molecular Input Line Entry System notation is CC(CCCOC1=C(C=C(C=C1Br)Br)Br)N.Cl, offering a linear text format for chemical structure representation.

Properties

IUPAC Name

5-(2,4,6-tribromophenoxy)pentan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Br3NO.ClH/c1-7(15)3-2-4-16-11-9(13)5-8(12)6-10(11)14;/h5-7H,2-4,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANKKHGUOLHWGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCOC1=C(C=C(C=C1Br)Br)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br3ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene hydrochloride typically involves the reaction of 1,3,5-tribromobenzene with 4-aminopentanol under specific conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene hydrochloride
  • CAS Number : 1311314-58-5
  • Molecular Formula: C₁₁H₁₅Br₃ClNO
  • Molecular Weight : 452.41 g/mol .

Structural Features :

  • A tribromobenzene core (1,3,5-substituted bromine atoms) functionalized with a 4-aminopentyloxy group.
  • The hydrochloride salt form enhances solubility in polar solvents, a common modification for bioactive compounds.

Commercial Status :

  • Pricing and bulk order details require institutional access .

Comparison with Structurally Similar Compounds

1,3,5-Tribromobenzene

  • CAS Number : 626-39-1
  • Molecular Formula : C₆H₃Br₃
  • Molecular Weight : 314.79 g/mol .
  • Physical Properties :
    • Melting Point: 121–124°C (vs. unreported for the target compound)
    • Boiling Point: 271°C
    • Density: 0.77 g/cm³ .

Key Differences :

  • Functional Groups: Lacks the aminopentyloxy side chain and hydrochloride counterion, resulting in lower molecular weight and hydrophobicity.
  • Applications : Primarily used as an environmental analytical standard (e.g., in GC/MS) due to its stability and well-characterized properties .

4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-Triazole Derivatives

  • Synthesis : Reacted with substituted benzaldehydes under acidic conditions to form Schiff base derivatives .
  • Structural Contrast: Replaces the tribromobenzene core with a triazole ring. Incorporates dichlorophenoxy groups instead of bromine atoms.

Analytical Standards with Brominated Aromatics

Examples from SPEX CertiPrep ():

  • 2,5-Dibromotoluene and α,α-Dibromo-m-xylene :
    • Used as internal standards in environmental analysis.
    • Lack the amine-functionalized side chain, limiting their utility in pH-sensitive applications.
  • 1,3,5-Tribromobenzene in Acetone :
    • Deployed as a surrogate standard (Catalog# S-3552) for quantifying halogenated contaminants.

Physicochemical and Functional Contrasts

Property 2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene HCl 1,3,5-Tribromobenzene Triazole Derivatives
Molecular Weight 452.41 g/mol 314.79 g/mol ~350–450 g/mol (estimated)
Solubility Enhanced in polar solvents (HCl salt) Low (hydrophobic aromatic) Moderate (ethanol-soluble)
Functional Groups Br₃, NH₂, ether, HCl Br₃ only Cl, triazole, ether
Applications Undisclosed (potential drug intermediate) Analytical standard Biological activity studies

Biological Activity

2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene hydrochloride is an organic compound with a molecular formula of C₁₁H₁₅Br₃ClNO and a molecular weight of 452.41 g/mol. This compound features a tribromobenzene core substituted with a 4-aminopentyl ether group, which contributes to its unique biological properties. It is primarily recognized for its role as a non-ionic organic buffering agent in biological applications, particularly in maintaining stable pH levels in cell cultures.

Chemical Structure and Properties

The compound consists of a phenolic structure with three bromine atoms and an alkyl amine group. The presence of the amine group allows for potential interactions with biological macromolecules, enhancing its utility in medicinal chemistry. The buffering capacity of this compound is crucial for various cellular processes, maintaining pH levels between 6 and 8.5.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Biological Applications

The primary applications of this compound include:

  • Buffering Agent : Used in cell culture media to maintain pH stability.
  • Biochemical Probes : Investigated for its potential to study cellular processes.
  • Therapeutic Properties : Explored for antimicrobial and anticancer activities.

Interaction Studies

Preliminary studies suggest that this compound may interact with various biological systems due to its amine functionality and hydrophobic aromatic core. Techniques such as surface plasmon resonance or fluorescence spectroscopy can be employed to assess its binding affinity to target proteins or enzymes.

Comparative Analysis with Similar Compounds

The unique combination of the tribromobenzene structure and the long-chain amine makes this compound particularly interesting for applications requiring both hydrophobic and hydrophilic properties. Below is a comparison table highlighting similar compounds:

Compound NameMolecular FormulaKey Features
4-Aminobenzyl alcoholC₇H₉NOSimple amine; used in organic synthesis
1-Bromo-3-nitrobenzeneC₆H₄BrNO₂Contains nitro group; used in dye synthesis
2-(Aminomethyl)phenolC₇H₉NOPhenolic compound; used in pharmaceuticals

Case Studies and Research Findings

Research has explored the biological activity of related compounds, providing insights into their mechanisms and potential applications. For instance:

  • Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties against various pathogens.
  • Anticancer Effects : Research has shown that certain brominated compounds can inhibit cancer cell proliferation through apoptosis induction.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for 2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene hydrochloride, and how do reaction conditions impact yield?

  • Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A validated method involves refluxing precursors in DMSO (18 hours) followed by crystallization (65% yield, ). Key parameters include:

  • Solvent polarity : DMSO enhances nucleophilicity of the amine group.
  • Reaction time : Prolonged reflux (>12 hours) ensures complete substitution.
  • Purification : Water-ethanol crystallization removes unreacted hydrazide derivatives.
    Yield optimization requires stoichiometric control (1:1 molar ratio of amine to tribromobenzene derivatives) and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are critical for verifying structural integrity and purity?

  • Answer :

  • Melting point analysis : Initial purity check (e.g., analogous triazole derivatives show mp 141–143°C, ).
  • Spectroscopy : 1H/13C NMR confirms the aminopentyloxy linkage and tribromobenzene core. IR identifies C-Br (~500 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
  • Chromatography : HPLC with 1,3,5-tribromobenzene standards (CAS 626-39-1, ) detects impurities. Internal standards (e.g., SPEX CertiPrep Catalog# 8121-I) improve quantification .

Q. What solvent systems are optimal for handling this compound in experimental workflows?

  • Answer :

  • Polar aprotic solvents : DMSO or DMF dissolve the hydrochloride salt effectively ().
  • Aqueous buffers : Use pH 4–6 solutions with ≤10% DMSO for biological assays to prevent precipitation.
  • Avoid chlorinated solvents : Chloroform may induce halogen exchange, altering reactivity .

Q. What safety protocols are essential for laboratory handling?

  • Answer : Adhere to OSHA HazCom 2012 guidelines ():

  • PPE : Nitrile gloves, goggles, and lab coats.
  • Storage : 0–6°C in airtight containers ().
  • Spill management : Use inert absorbents (e.g., vermiculite) and dispose per EPA regulations (P501, ).
  • First aid : For skin contact, rinse immediately with water (P303+P361+P353, ) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points)?

  • Answer : Discrepancies (e.g., 1,3,5-tribromobenzene mp 118–124°C in vs. 121–124°C in ) arise from polymorphic forms or impurities. Mitigation strategies:

  • Purity validation : Use HPLC with certified standards (e.g., SPEX CertiPrep S-3552).
  • Controlled crystallization : Anhydrous ethanol minimizes hydrate formation ().
  • Differential Scanning Calorimetry (DSC) : Identifies polymorph transitions .

Q. What strategies improve the yield of the aminopentyloxy coupling step?

  • Answer :

  • Catalysis : Glacial acetic acid (5 drops, ) protonates the amine, enhancing nucleophilicity.
  • Microwave-assisted synthesis : Reduces reaction time from 18 hours to <4 hours.
  • Schlenk techniques : Exclude moisture to prevent hydrolysis of intermediates .

Q. How should stability studies be designed to assess degradation under varying pH and temperature?

  • Answer :

  • Accelerated testing : Incubate solutions (pH 1–9) at 25°C/40°C/60°C for 30 days.
  • Analytical endpoints : LC-MS quantifies degradation products (e.g., tribromobenzene, ).
  • Kinetic modeling : Apply the Arrhenius equation to predict shelf-life at 25°C .

Q. What mechanistic insights guide structural modifications to enhance bioactivity?

  • Answer :

  • Electron-withdrawing groups : Introduce -NO2 or -CF3 on the benzene ring (analogous to ) to stabilize charge-transfer interactions.
  • Side-chain flexibility : Adjust the aminopentyl chain length to optimize binding to target proteins.
  • Docking studies : Use software like AutoDock to predict binding affinities with enzyme active sites .

Q. What in vitro assays are suitable for preliminary bioactivity evaluation, and how should controls be designed?

  • Answer :

  • Anticancer activity : MTT assay (IC50) against HepG2 cells, with doxorubicin as a positive control.
  • Antimicrobial testing : Broth microdilution (MIC) against S. aureus and E. coli ( methodology).
  • Controls : Vehicle (DMSO), blank (media-only), and reference compounds (e.g., 4-hydroxybenzoic acid, ).
  • Statistical validation : Triplicate runs with ANOVA (p < 0.05) .

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